3-Bromo-2,4,5-trifluorobenzyl alcohol
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Overview
Description
3-Bromo-2,4,5-trifluorobenzyl alcohol: is an organic compound with the molecular formula C7H4BrF3O It is a derivative of benzyl alcohol where the benzene ring is substituted with bromine and three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,5-trifluorobenzyl alcohol typically involves the bromination of 2,4,5-trifluorobenzyl alcohol. The process can be carried out by reacting 2,4,5-trifluorobenzyl alcohol with bromine in the presence of a suitable solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-2,4,5-trifluorobenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3-Bromo-2,4,5-trifluorobenzylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products:
Oxidation: 3-Bromo-2,4,5-trifluorobenzaldehyde or 3-Bromo-2,4,5-trifluorobenzoic acid.
Reduction: 3-Bromo-2,4,5-trifluorobenzylamine.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of biologically active molecules. Its fluorinated aromatic structure is beneficial in drug design due to the unique properties imparted by fluorine atoms.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4,5-trifluorobenzyl alcohol in biological systems involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological context.
Comparison with Similar Compounds
2,4,5-Trifluorobenzyl bromide: Similar in structure but lacks the hydroxyl group.
3-Bromo-2,4,5-trifluorobenzaldehyde: An oxidized form of the alcohol.
3-Bromo-2,4,5-trifluorobenzoic acid: Another oxidized derivative with a carboxyl group.
Uniqueness: 3-Bromo-2,4,5-trifluorobenzyl alcohol is unique due to the presence of both bromine and fluorine atoms on the benzene ring along with a hydroxyl group. This combination of functional groups provides distinct reactivity and properties, making it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
(3-bromo-2,4,5-trifluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1,12H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJUTVTUBSSHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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